2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid
Description
Properties
IUPAC Name |
2-(2-bromoanilino)-3,5-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O6/c14-9-3-1-2-4-10(9)15-12-8(13(18)19)5-7(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIGNXBPVGTFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid typically involves the bromination of an appropriate precursor, followed by nitration and subsequent amination. One common method involves the bromination of 2-aminobenzoic acid, followed by nitration to introduce the nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its nitro groups , bromine atom , and carboxylic acid functionality:
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Nitro Groups : Electron-withdrawing effects enhance acidity (pKa ~2.82 for 3,5-dinitrobenzoic acid ) and enable nucleophilic aromatic substitution.
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Bromine : Susceptible to elimination or substitution under basic conditions.
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Carboxylic Acid : May undergo esterification, amidation, or decarboxylation under thermal stress.
Key Reactions
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Reduction of Nitro Groups :
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Hydrolysis of Amino Groups :
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The amino-bromophenyl linkage may hydrolyze under acidic/basic conditions, releasing the bromophenyl amine.
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Electrophilic Substitution :
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Bromine’s ortho/para-directing effect may enable further derivatization (e.g., nitration, sulfonation).
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Coordination Chemistry
Nitro-containing ligands like 3,5-dinitrobenzoate exhibit diverse coordination modes (e.g., carboxylate and nitro group participation), leading to metal complexes with enhanced properties . While 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid is not explicitly studied, similar ligands show:
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Bidentate Coordination : Carboxylate and nitro groups binding to metal centers.
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Supramolecular Architectures : Hydrogen bonding and π-π interactions stabilize crystal structures .
Computational Studies
Density Functional Theory (DFT) analyses for related compounds reveal:
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NBO (Natural Bond Orbital) Studies : Charge transfer and hyperconjugation stabilize molecules.
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Frontier Molecular Orbitals (FMO) : Electrophilic/nucleophilic attack sites identified via HOMO-LUMO gap analysis .
Comparative Analysis
| Feature | This compound | Related Compounds |
|---|---|---|
| Substitution Pattern | 3,5-dinitro; 2-aminobromophenyl | 3,5-dinitrobenzoic acid (no amino group) |
| Functional Groups | Carboxylic acid, nitro, bromine, amino | Varies by derivative |
| Reactivity | High (multiple reactive sites) | Moderate (fewer sites) |
This compound’s unique combination of functional groups positions it as a versatile intermediate for medicinal chemistry and materials science applications. Further experimental validation of its reactivity and biological efficacy is warranted.
References PMC: Biological Activity of Complexes Involving Nitro-Containing Ligands ACS Journal of Medicinal Chemistry: Both Nitro Groups Are Essential for High Antitubercular Activity Wikipedia: 3,5-Dinitrobenzoic Acid ACS Omega: Efficient Synthesis, SC-XRD, and Theoretical Studies of O...
Scientific Research Applications
Chemistry
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Synthesis of Complex Organic Molecules : 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid serves as a precursor for synthesizing more complex organic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
Reaction Type Description Oxidation Can be oxidized to form quinones or other derivatives. Reduction Nitro groups can be reduced to amino groups using reducing agents. Substitution The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
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Antimicrobial Activity : Research has indicated that derivatives of dinitrobenzoic acid exhibit considerable antifungal and antibacterial properties. For instance, studies have shown effective Minimum Inhibitory Concentrations (MIC) against various pathogens.
Compound Target Pathogen MIC (µg/mL) Ethyl 3,5-dinitrobenzoate Candida albicans 125 Propyl 3,5-dinitrobenzoate Candida krusei 100 Nitro-containing ligands Staphylococcus aureus 39 -
Mechanisms of Action : The antimicrobial effects are attributed to:
- Disruption of microbial membranes.
- Inhibition of ergosterol synthesis in fungi.
- Generation of reactive oxygen species through redox activity.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications due to its unique structure. Its interactions with specific molecular targets may lead to the development of new drugs.
Antifungal Efficacy
A study investigated the antifungal activity of various derivatives of dinitrobenzoic acid. Compounds with shorter alkyl chains exhibited stronger antifungal properties due to better interaction with the fungal cell membrane.
Antibacterial Complexes
Research into metal complexes involving nitrobenzoic acid derivatives showed enhanced antibacterial activity compared to their free ligands. For example, a copper complex demonstrated superior efficacy against Enterococcus faecalis, emphasizing the role of metal coordination in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid with structurally related compounds:
*Calculated based on substituent contributions.
- Halogenated Analogs: 2-Amino-3,5-dibromobenzoic acid (MW 294.93) shares bromine substituents but lacks nitro groups, resulting in lower reactivity and higher thermal stability (mp 235–236°C). Its amino group enables use in drug synthesis, contrasting with the nitro-dominated reactivity of the target compound .
- Nitro-Substituted Derivatives: DNBA (MW 212.12) serves as a foundational structure. The target compound’s additional bromophenylamino group may reduce sensitivity to friction or impact compared to DNBA derivatives due to steric hindrance .
- Mixed Functional Group Analogs: 2-Nitro-3,5-diaminobenzoic acid (MW 197.15) combines nitro and amino groups, creating a balance between electron withdrawal and donation. This contrast highlights how the bromophenylamino group in the target compound may alter solubility and π-π stacking interactions in crystal lattices .
Biological Activity
2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bromine and nitro groups, which are known to influence its biological activity. The molecular formula is CHBrNO, and its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , showing a Minimum Inhibitory Concentration (MIC) of 39 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 39 |
| Escherichia coli | 39 |
| Enterococcus faecalis | 50 |
| Pseudomonas aeruginosa | 45 |
These findings suggest that the compound's nitro groups play a crucial role in its antimicrobial mechanism, likely through the formation of reactive intermediates that damage bacterial cell structures .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of human cancer cell lines. For instance, complexes formed with metal ions showed enhanced cytotoxicity compared to the free ligand .
Case Study: Metal Complexes
A study involving metal complexes of 3,5-dinitrobenzoic acid revealed that these compounds exhibited greater antitumor activity than standard chemotherapy agents like cisplatin. The complexes induced apoptosis in cancer cells and arrested the cell cycle at the G0/G1 phase, indicating their potential as therapeutic agents .
The biological activity of this compound is primarily attributed to its ability to undergo redox reactions. The nitro groups can be enzymatically reduced by nitroreductase enzymes found in bacteria and parasites, leading to the generation of free radicals that are toxic to these cells . This mechanism is particularly relevant in the context of its antimicrobial properties.
Additionally, the interaction with specific molecular targets such as enzymes and receptors may modulate their activity, contributing to both antimicrobial and anticancer effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
